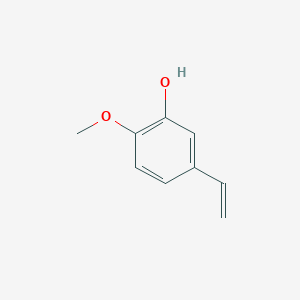

5-Ethenyl-2-methoxyphenol

Description

Contextual Significance in Modern Chemical Sciences

The significance of 5-ethenyl-2-methoxyphenol in contemporary chemical sciences stems from its dual identity as both a natural flavor compound and a derivative of lignin (B12514952). Lignin is the most abundant source of renewable aromatic compounds on Earth, and its valorization is a cornerstone of developing sustainable, bio-based economies. researchgate.net Compounds like this compound are structurally related to the guaiacyl (G) and syringyl (S) units that constitute lignin, making them key subjects in the study of lignin depolymerization. researchgate.netrsc.org The conversion of lignin into low-molecular-weight aromatic chemicals is a major goal in green chemistry, aiming to replace petrochemical feedstocks with renewable resources for producing fuels, chemicals, and advanced materials. nih.gov

Furthermore, this compound is recognized for its role in the flavor and fragrance industry. biosynth.comresearchgate.net It is a volatile compound that contributes to the characteristic aroma of various natural products. biosynth.com For instance, it has been identified in cinnamon, where it is partly responsible for its distinct flavor profile. biosynth.com Its natural occurrence extends to other plants and fruits, including bilberries and highbush blueberries, highlighting its relevance in food chemistry as a potential quality marker or biomarker for food consumption. foodb.ca

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 150.17 g/mol | nih.govbiosynth.com |

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 55-58 °C | foodb.casigmaaldrich.com |

| Topological Polar Surface Area | 29.5 Ų | guidechem.com |

| XLogP3 | 2.4 | nih.gov |

Interdisciplinary Research Landscape of this compound

Research on this compound is inherently interdisciplinary, spanning several branches of science and technology.

Wood and Lignin Chemistry: In the context of biorefineries, understanding the formation and reactivity of this compound and related compounds is crucial. The depolymerization of lignin through processes like pyrolysis or alkaline treatment often yields a complex mixture of phenolic compounds, including methoxyphenols. nih.govresearchgate.net Researchers are exploring catalytic methods to selectively produce valuable chemicals like this compound from lignin feedstocks. nih.gov Moreover, studies on model compounds representative of lignin's structure, such as 2-methoxyphenol, are fundamental for developing innovative, recyclable, and sustainable materials like vitrimers. researchgate.netrsc.orgrsc.org

Food Science and Technology: The presence of this compound in various foods and beverages makes it a significant molecule in flavor chemistry. foodb.ca It can be detected in post-harvested fruits and processed foods. biosynth.com Its formation can be an indicator of thermal processing or fermentation, making it a subject of interest in food quality control and the study of off-flavor development.

Analytical Chemistry: The identification and quantification of this compound in complex matrices like food extracts or lignin pyrolysates require sophisticated analytical techniques. nih.gov Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method for its detection. nih.govresearchgate.net The availability of its mass spectrometry and infrared spectroscopy data is essential for accurate analytical characterization. nih.gov

Natural Product and Medicinal Chemistry: this compound has been isolated from plants with traditional medicinal uses, such as Angelica gigas. nih.gov Preliminary studies have reported that the compound exhibits certain biological activities in vitro. biosynth.com Research has suggested that its biological effects may be related to its demethylation by cytochrome P450 enzymes. biosynth.com This has opened avenues for further investigation into its potential applications, strictly within a research context.

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6,10H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEIWOUGVRUQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-58-9 | |

| Record name | 5-ethenyl-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethenyl-2-methoxyphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV66Z7S5H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for Synthesis and Bioproduction of 5 Ethenyl 2 Methoxyphenol

Chemo-Enzymatic and Hybrid Synthetic Routes

The integration of biological and chemical processes offers a powerful approach for the sustainable production of 5-ethenyl-2-methoxyphenol, primarily from the renewable precursor, ferulic acid. Ferulic acid is abundantly available from lignocellulosic biomass, such as agricultural byproducts like corn, rice, and wheat bran. frontiersin.org

Ferulic Acid Decarboxylation Pathways

A key transformation in the bioproduction of this compound is the decarboxylation of ferulic acid. This reaction can be efficiently catalyzed by specific enzymes found in various microorganisms.

A diverse range of microorganisms, including bacteria and yeasts, possess the enzymatic machinery to decarboxylate ferulic acid to this compound. researchgate.net This biotransformation is primarily carried out by phenolic acid decarboxylases (PADs). nih.gov For instance, species such as Saccharomyces cerevisiae and Pseudomonas fluorescens are known to utilize trans-ferulic acid as a precursor for the production of this volatile organic compound. researchgate.net The enzyme responsible in Saccharomyces cerevisiae is ferulic acid decarboxylase (FDC1). nih.govresearchgate.net Other microorganisms reported to perform this conversion include Candida guilliermondii, Enterobacter sp. Px6-4, and various Bacillus species. frontiersin.orgnih.govsciopen.com

The fundamental mechanism of this non-oxidative decarboxylation involves the enzyme FDC1, which belongs to the UbiD family of enzymes. nih.govresearchgate.net Structural studies of FDC1 from Saccharomyces cerevisiae have revealed a large hydrophobic active site. The proposed reaction mechanism involves the abstraction of a proton from the hydroxyl group of the substrate by a catalytic glutamate (B1630785) residue (Glu285), leading to the formation of a quinoid intermediate. nih.gov This intermediate then spontaneously decarboxylates, releasing carbon dioxide and forming the final product, this compound. nih.gov

Table 1: Microbial Systems for the Decarboxylation of Ferulic Acid

| Microorganism | Enzyme Family | Key Enzyme | Precursor | Product |

| Saccharomyces cerevisiae | UbiD | Ferulic Acid Decarboxylase (FDC1) | Ferulic Acid | This compound |

| Candida guilliermondii | Phenolic Acid Decarboxylase | CgPAD | Ferulic Acid | This compound |

| Enterobacter sp. Px6-4 | Phenolic Acid Decarboxylase | FADase | Ferulic Acid | This compound |

| Bacillus atrophaeus | Phenolic Acid Decarboxylase | BaPAD | Ferulic Acid | This compound |

| Pseudomonas fluorescens | Not specified | Not specified | trans-Ferulic Acid | This compound |

To enhance the efficiency of this compound production, significant efforts have been directed towards biocatalytic engineering and process optimization. Understanding the three-dimensional structure of enzymes like FDC1 provides a template for protein engineering studies aimed at improving their catalytic efficiency. nih.govresearchgate.net For example, mutation of the catalytic residue Glu285 to alanine (B10760859) in yeast FDC1 results in a loss of enzymatic activity, confirming its crucial role in the decarboxylation reaction. nih.govresearchgate.net

Optimization of reaction conditions is also critical. For whole-cell catalysis using E. coli harboring the BaPAD enzyme from Bacillus atrophaeus, the optimal pH and temperature were determined to be around 5.5 and 35-37°C, respectively. frontiersin.org Furthermore, the use of organic solvents in a biphasic system can overcome the toxicity of the substrate and product to the microbial cells, leading to significantly higher product concentrations. frontiersin.org For instance, using 1-octanol (B28484) as the organic phase in a whole-cell catalysis system with E. coli expressing BaPAD, a very high concentration of this compound (237.3 g/L) was achieved. frontiersin.org

Developing continuous bioprocesses is a key strategy for the large-scale and cost-effective production of this compound. A two-phase biotransformation system has been successfully employed for the continuous production of 4-vinyl guaiacol (B22219). scispace.com In such systems, the product is continuously extracted into an organic solvent phase, which minimizes product inhibition and facilitates downstream processing. frontiersin.orgscispace.com For example, a fed-batch process in a bioreactor using a two-phase system with octane (B31449) as the solvent has been demonstrated for the production of 4-vinyl guaiacol from ferulic acid. scispace.com This approach allows for high volumetric productivity and product yields. frontiersin.org

Chemical Transformations from Precursors

In addition to biocatalytic routes, chemical synthesis provides alternative pathways to this compound from various precursors.

Condensation Reactions

One notable chemical synthesis route involves the Knoevenagel-Doebner condensation reaction. scirp.orgnih.gov This reaction can be used to synthesize ferulic acid from vanillin (B372448) and malonic acid. scirp.orgnih.gov The subsequent decarboxylation of the in-situ formed ferulic acid yields this compound. scirp.org The choice of solvent and catalyst plays a crucial role in the reaction outcome. For instance, performing the condensation of vanillin and malonic acid in pyridine (B92270) can lead to the formation of both ferulic acid and this compound. scirp.org Interestingly, when the reaction is carried out in water, a dimer of this compound can be formed as a major product. scirp.org

Another approach involves the condensation of vanillin with various aromatic ketones to form chalcone (B49325) derivatives, which can then be further reacted to produce other compounds. researchgate.net While not a direct synthesis of this compound, this highlights the versatility of vanillin as a precursor in condensation reactions for creating complex molecules. researchgate.netcore.ac.uk

Catalytic Approaches in Organic Synthesis

The chemical synthesis of this compound can be achieved through several modern catalytic routes, which offer high efficiency and selectivity. These methods typically involve the formation of the critical vinyl group on the phenol (B47542) ring.

Olefin Metathesis: This powerful reaction rearranges carbon-carbon double bonds, providing an efficient route to new alkenes. utc.edu For instance, a one-pot metathesis-hydroformylation procedure can be used to synthesize aryl aldehydes from renewable 1-propenylbenzenes, with this compound being a related structure. rsc.org Cross-metathesis reactions, often employing Grubbs-type ruthenium catalysts, can dimerize precursors like eugenol (B1671780) (4-allyl-2-methoxyphenol) to create more complex structures, demonstrating the utility of metathesis in manipulating the side chains of guaiacol derivatives. utc.edursc.org The driving force for these reactions is often the release of a small, volatile byproduct like ethylene (B1197577) gas. utc.edu

Wittig Reaction: The Wittig reaction is a widely used method for creating alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). libretexts.org This reaction is highly reliable for introducing a methylene (B1212753) group. libretexts.org The synthesis of this compound can be envisioned starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), a closely related and readily available starting material. A Wittig reaction on vanillin or a protected derivative would introduce the required vinyl group. ualberta.ca The reaction is known for its broad applicability and tolerance of various functional groups, making it a staple in organic synthesis. libretexts.org

Heck Reaction: The palladium-catalyzed Heck reaction couples an unsaturated halide with an alkene. rug.nl This reaction is a cornerstone of C-C bond formation and has been implemented in the industrial production of various fine chemicals. rug.nlfrontiersin.org To synthesize this compound, a suitable starting material would be a halogenated guaiacol derivative, such as 5-bromo-2-methoxyphenol, which can be reacted with ethylene in the presence of a palladium catalyst. rug.nlgoogle.com Research has focused on developing highly active and recyclable palladium catalysts, including palladacycles and systems with bulky ligands, to improve the reaction's efficiency and cost-effectiveness. rug.nl

Grignard Reaction: Grignard reactions involve the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. organic-chemistry.org While typically used to form alcohols, they can be adapted for alkene synthesis. A potential route to this compound could involve preparing a Grignard reagent from a protected bromophenol, followed by a reaction with a vinyl-containing electrophile or by reacting a Grignard reagent with an appropriate ketone or aldehyde, followed by a dehydration step to form the alkene. organic-chemistry.orgmdpi.comgoogle.com

Table 1: Comparison of Catalytic Synthesis Methods for this compound and Related Structures

| Reaction Type | Typical Starting Materials | Key Reagents/Catalysts | Primary Bond Formed | Reference |

|---|---|---|---|---|

| Olefin Metathesis | Eugenol, 1-Propenylbenzenes | Grubbs Catalyst (Ruthenium-based) | C=C (Alkene) | utc.edursc.org |

| Wittig Reaction | Aldehydes (e.g., Vanillin), Ketones | Phosphonium Ylide | C=C (Alkene) | libretexts.orgualberta.ca |

| Heck Reaction | Aryl Halides (e.g., 5-Bromo-2-methoxyphenol) | Palladium Catalyst, Base | C-C (Aryl-Vinyl) | rug.nlfrontiersin.org |

| Grignard Reaction | Aryl Halides, Carbonyl Compounds | Magnesium, Aldehyde/Ketone | C-C | organic-chemistry.orggoogle.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. This involves using renewable feedstocks, less hazardous solvents, and improving atom economy.

The synthesis of precursors for this compound can be made more sustainable by starting from renewable resources. Eugenol, derived from clove oil, is a prime example of a bio-based starting material for metathesis reactions. rsc.org Similarly, vanillin, which can be sourced from lignin (B12514952), serves as a renewable precursor for methods like the Wittig reaction. ualberta.ca

Recent advancements in catalytic reactions aim to reduce waste and utilize more environmentally benign solvents. Green variants of the Heck reaction have been developed that can be performed in greener solvents like water, often facilitated by techniques such as microwave heating to improve efficiency. frontiersin.orgresearchgate.net The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive. researchgate.net Furthermore, developing protocols for catalyst recycling, such as immobilizing palladium catalysts on solid supports or precipitating them for recovery, is a key area of research to reduce the cost and environmental footprint associated with precious metal catalysis. rug.nl The Wittig reaction can also be performed under greener conditions, for example, using aqueous sodium bicarbonate, which reduces the need for harsh organic bases. umass.edu

Biosynthetic Pathways and Natural Derivation

This compound is a naturally occurring volatile compound found in a variety of plants and is also produced by certain microorganisms. Its biosynthesis is an area of significant interest, particularly for its potential in natural flavor and fragrance production.

Microbial and Plant Biosynthesis Mechanisms

In both plants and microbes, the biosynthesis of this compound typically originates from the shikimate pathway, which produces aromatic amino acids, primarily L-phenylalanine. Through a series of enzymatic steps in the phenylpropanoid pathway, L-phenylalanine is converted into cinnamic acid and then to various hydroxylated and methylated derivatives, with ferulic acid being a key intermediate.

The final step in the formation of this compound (or its isomer 2-methoxy-4-vinylphenol) from ferulic acid is a non-oxidative decarboxylation reaction. This conversion is catalyzed by the enzyme ferulic acid decarboxylase (FDC). This enzymatic transformation is observed in various yeast species, including Saccharomyces cerevisiae and Brettanomyces, where these compounds are significant contributors to the aroma profile of beverages like beer and wine. In plants, the compound has been reported in species such as Angelica gigas and Humulus lupulus (hops). nih.gov

Genetic and Enzymatic Regulation of Biosynthesis

The key enzyme governing the production of vinylphenols from phenolic acid precursors is phenolic acid decarboxylase (PAD). The genes encoding for PAD enzymes have been identified and characterized in several microorganisms. The expression of these genes can be influenced by various factors, including the presence of the precursor substrate (e.g., ferulic acid), culture conditions, and genetic regulation within the organism.

In brewing yeasts, the activity of PAD is often considered a trait that can be either desirable or undesirable depending on the beer style. Genetic variations among different yeast strains determine their ability to produce vinylphenols. For biotechnological production, the genes for highly active PAD or FDC enzymes can be cloned and overexpressed in suitable microbial hosts to maximize the conversion of precursors into the desired vinylphenol product.

Exploitation of Agro-Industrial Side-Streams for Bioproduction

A significant opportunity for the sustainable production of this compound lies in the utilization of agro-industrial side-streams. These materials are often rich in lignocellulose, which contains ferulic acid and other phenolic precursors.

Lignocellulosic biomass from sources such as wheat bran, corn cobs, sugar beet pulp, and brewer's spent grain serves as an abundant and low-cost source of ferulic acid. This ferulic acid can be released from the complex plant cell wall matrix through physical, chemical, or enzymatic pre-treatment. Subsequently, the released ferulic acid can be converted into this compound through fermentation using microorganisms that possess a native or engineered ferulic acid decarboxylase pathway. This bioconversion process represents a circular economy approach, transforming low-value agricultural waste into a high-value chemical.

Table 2: Microbial Production of Vinylphenols from Agro-Industrial Precursors

| Microorganism | Agro-Industrial Substrate | Key Precursor | Key Enzyme |

|---|---|---|---|

| Saccharomyces cerevisiae | Brewer's Spent Grain, Wheat Bran | Ferulic Acid | Ferulic Acid Decarboxylase (FDC) |

| Brettanomyces bruxellensis | Grape Pomace, Malt | Ferulic Acid, p-Coumaric Acid | Phenolic Acid Decarboxylase (PAD) |

| Bacillus subtilis | Corn Stover | Ferulic Acid | Phenolic Acid Decarboxylase (PAD) |

| Aspergillus niger | Sugar Beet Pulp | Ferulic Acid | Ferulic Acid Esterase (releases FA) |

Chemical Reactivity and Transformation Mechanisms of 5 Ethenyl 2 Methoxyphenol

Polymerization Dynamics and Kinetics

5-Ethenyl-2-methoxyphenol is a bio-based monomer that can be derived from the decarboxylation of ferulic acid. Its structural similarity to styrene (B11656) makes it a candidate for the synthesis of bio-based polymers. However, the presence of the phenolic hydroxyl group significantly influences its polymerization behavior, often acting as an inhibitor in radical polymerization processes.

Direct radical homopolymerization of this compound often results in low monomer conversion and the formation of low molecular weight oligomers. This is attributed to the phenolic hydroxyl group, which can act as a radical scavenger, terminating the growing polymer chains. Studies have shown that the propagating radical can abstract the hydrogen atom from the hydroxyl group, leading to the formation of a phenoxyl radical that is less reactive and does not efficiently propagate the polymerization.

To achieve high molecular weight polymers, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed. However, even with these methods, the polymerization of unprotected this compound can be challenging, often exhibiting limited conversion.

One approach to overcome this limitation is the protection of the phenolic hydroxyl group. By converting the hydroxyl group into an ether or ester, the inhibitory effect is eliminated, allowing for controlled radical polymerization to proceed efficiently, yielding well-defined polymers with controlled molecular weights.

Interactive Data Table: Radical Homopolymerization of this compound Derivatives

| Monomer | Protecting Group | Polymerization Method | Initiator | Conversion (%) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) |

| This compound | None | RAFT | AIBN | ~20 | Low | - |

| Acetyl-protected 4VG | Acetyl | RAFT | AIBN | >95 | Controlled | Narrow |

| Silyl-protected 4VG | TBDMS/TES | RAFT | AIBN | >95 | Controlled | Narrow |

Note: AIBN = Azobisisobutyronitrile, TBDMS = tert-Butyldimethylsilyl, TES = Triethylsilyl. Data is compiled from typical results in scientific literature.

This compound and its protected derivatives can be copolymerized with a variety of other vinyl monomers to create copolymers with tailored properties. These comonomers can include styrene, methyl methacrylate (B99206) (MMA), n-butyl acrylate (B77674) (nBA), and diethylacrylamide.

Block copolymers have been successfully synthesized using macro-RAFT agents. For instance, a prepolymer of a common vinyl monomer can be used to initiate the polymerization of a protected this compound derivative, resulting in a well-defined block copolymer. After polymerization, the protecting groups can be removed to yield an amphiphilic block copolymer containing a hydrophilic poly(this compound) block.

The reactivity ratios in these copolymerizations are influenced by the nature of the comonomer and the protecting group on the this compound unit. The incorporation of this bio-based monomer can impart unique properties to the resulting copolymers, such as antioxidant activity and altered thermal characteristics.

Structural modifications of the this compound monomer, primarily through the protection of the phenolic hydroxyl group, have a profound impact on its polymerization efficacy.

Protection of the Hydroxyl Group : As previously mentioned, converting the hydroxyl group to an ether or ester functionality is the most effective strategy to prevent inhibition of radical polymerization. Acetyl and silyl (B83357) protecting groups are commonly used and can be readily removed post-polymerization to regenerate the phenolic hydroxyl group if desired. This allows for the synthesis of high molecular weight polymers with narrow molecular weight distributions.

Nature of the Protecting Group : The size and nature of the protecting group can influence the reactivity of the monomer and the properties of the resulting polymer. Bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS), can sometimes reduce the rate of polymerization due to steric hindrance.

Epoxy-functionalization : Another structural modification involves the reaction of the phenolic hydroxyl group to introduce other reactive functionalities. For example, an epoxy derivative of this compound has been synthesized and polymerized. This introduces a reactive epoxy group into the polymer side chain, which can be used for subsequent cross-linking or functionalization reactions.

Oxidative Transformations and Degradation Pathways

This compound is susceptible to oxidation, a process that can lead to the formation of various degradation products. This is particularly relevant in the context of food chemistry and natural product degradation, as this compound is a known flavor and aroma component in many foods and beverages.

The oxidation of this compound can proceed through several mechanisms, depending on the oxidizing agent and reaction conditions.

Enzymatic Oxidation : Enzymes such as laccases can catalyze the oxidation of this compound. This typically involves a one-electron oxidation of the phenolic hydroxyl group to form a phenoxyl radical. These radicals can then undergo coupling reactions to form dimers and higher oligomers, or they can be further oxidized.

Photocatalytic Oxidation : In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, this compound can undergo partial oxidation. The mechanism is believed to involve the generation of hydroxyl radicals, which can attack both the vinyl group and the aromatic ring.

Abiotic Oxidation : In environments such as aging beer, this compound can undergo abiotic oxidation, particularly in the presence of oxygen. This can involve the hydration of the vinyl group, followed by further oxidation.

The degradation of this compound leads to a variety of products, the formation of which is dependent on the specific degradation pathway.

In Beer Aging : During the aging of beer, this compound can degrade to form vanillin (B372448) and apocynol (4-(1-hydroxyethyl)-2-methoxyphenol) researchgate.netnih.gov. The formation of vanillin is more prominent in the presence of oxygen, while apocynol is a major degradation product formed through the hydration of the vinyl group researchgate.netnih.gov.

Fungal Metabolism : Certain fungi, such as Fusarium solani, can metabolize this compound. The degradation pathway involves its conversion to vanillin, followed by oxidation to vanillic acid, and then to protocatechuic acid, which can subsequently undergo ring cleavage cdnsciencepub.com.

Photocatalytic Degradation : The photocatalytic oxidation of this compound over TiO₂ can be controlled to selectively produce vanillin chemrxiv.org.

Vapor-Phase Cracking : At high temperatures (above 400 °C), this compound undergoes thermal degradation to a complex mixture of products, including phenols, cresols, furans, ketones, and aldehydes. At even higher temperatures (above 600 °C), aromatic hydrocarbons and light gases become the dominant products.

Interactive Data Table: Major Degradation Products of this compound

| Degradation Condition | Major Products |

| Beer Aging | Vanillin, Apocynol researchgate.netnih.gov |

| Fungal Metabolism (F. solani) | Vanillin, Vanillic acid, Protocatechuic acid cdnsciencepub.com |

| Photocatalytic Oxidation (TiO₂) | Vanillin chemrxiv.org |

| Vapor-Phase Cracking (>400 °C) | Phenols, Cresols, Furans, Aldehydes |

Environmental and Process-Induced Degradation Analyses

The stability of this compound is influenced by various environmental factors and process conditions, leading to its degradation through several mechanisms. As a member of the methoxyphenol class of compounds emitted from processes like biomass burning, its atmospheric reactivity is of significant interest. nih.gov

Atmospheric degradation is primarily driven by reactions with key oxidants. The reaction of methoxyphenols with hydroxyl (OH) and nitrate (B79036) (NO3) radicals are considered predominant degradation pathways in the gas phase. nih.gov The reaction mechanisms typically involve H-abstraction from the phenolic group or radical adduct formation with the aromatic ring. nih.gov Another significant atmospheric degradation route is ozonolysis. For methoxyphenols containing unsaturated carbon-carbon bonds, such as the ethenyl group in this compound, the reaction mechanism with ozone involves the cycloaddition of O3 to the C=C double bond. nih.govmdpi.com This is often a faster reaction compared to the cleavage of the aromatic ring itself. copernicus.org Studies on analogous compounds show that the presence of electron-donating methoxy (B1213986) groups on the aromatic ring can influence the reaction rates and pathways of oxidation. acs.org The atmospheric lifetime of similar vinyl ethers with respect to ozonolysis can be on the order of hours, especially in polluted urban environments, indicating that this is a significant removal process. mdpi.com

Process-induced degradation can occur under conditions such as elevated temperatures. The thermolysis of related methoxyphenols has been shown to proceed via two main pathways: a homolytic route involving the cleavage of the methoxyl O–C bond and a radical-induced route that begins with the abstraction of the phenolic hydrogen. rsc.org Such thermal degradation can lead to a variety of smaller molecules. For instance, the thermal decomposition of complex organic molecules can result in the formation of compounds like 5-methylfurfural (B50972) and 2,5-furandicarboxaldehyde. nih.gov Furthermore, degradation can be induced by other process conditions, such as ionizing radiation, which can cause chain scission and the incorporation of solvent-derived species into the molecular structure when the compound is in solution. researchgate.net

Enzymatic degradation represents another pathway for the transformation of this compound. Enzymes such as cutinases have demonstrated the ability to hydrolyze aromatic-aliphatic polymers, suggesting that similar enzymatic processes could act on phenolic compounds. mdpi.com Specific enzymes capable of dealkylation can convert methoxylated phenols like guaiacol (B22219) into their corresponding catechols, indicating a potential biological degradation pathway for this compound in certain environments. nrel.gov

Table 1: Summary of Degradation Pathways for this compound and Related Compounds

| Degradation Type | Reactant/Condition | Primary Mechanism | Potential Products | Reference |

|---|---|---|---|---|

| Atmospheric (Gas-Phase) | Ozone (O₃) | Cycloaddition to the ethenyl C=C bond | Aldehydes, Carboxylic Acids, CO₂ | nih.govmdpi.com |

| Atmospheric (Gas-Phase) | Hydroxyl Radical (•OH) | H-abstraction, Radical adduct formation | Hydroxylated derivatives, Ring-opened products | nih.gov |

| Atmospheric (Gas-Phase) | Nitrate Radical (NO₃•) | H-abstraction, Radical adduct formation | Nitrated phenols, Secondary organic aerosols | nih.gov |

| Process-Induced (Thermal) | High Temperature (680-790 K) | Homolytic O-CH₃ bond cleavage, Radical-induced decomposition | 1,2-dihydroxybenzene, Phenol (B47542), o-cresol | rsc.org |

| Process-Induced (Radiation) | Gamma Rays | Radical attack on the polymer backbone | Main chain scission products | researchgate.net |

| Environmental (Biological) | Enzymes (e.g., from microbes) | Dealkylation / Demethylation | 5-Ethenylbenzene-1,2-diol (5-vinylcatechol) | nrel.gov |

Derivatization Strategies and Synthetic Applications

The molecular architecture of this compound, featuring a phenol, a methoxy ether, and a vinyl group, offers multiple sites for chemical modification. This versatility allows for its use in the synthesis of novel compounds and as a key building block for more complex molecules.

Chemical Modification for Novel Compounds

The functional groups of this compound can be selectively targeted to generate a diverse range of derivatives. The phenolic hydroxyl group is a primary site for modification. It can undergo esterification with various carboxylic acids in the presence of coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) to form the corresponding esters. nih.gov Another common modification is etherification, where the phenolic proton is removed by a base, and the resulting phenoxide is reacted with an alkyl halide to yield ethers.

The aromatic ring itself is amenable to electrophilic substitution reactions such as halogenation. For instance, treatment of similar guaiacol derivatives with N-Bromosuccinimide (NBS) can introduce a bromine atom onto the ring, typically at positions activated by the hydroxyl and methoxy groups. nih.gov These halogenated intermediates are valuable for subsequent cross-coupling reactions. The vinyl group also provides a reactive handle for various transformations, including oxidation, reduction, or polymerization, to introduce new functionalities.

Table 2: Examples of Chemical Modifications on Guaiacol-type Scaffolds

| Reaction Type | Functional Group Targeted | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Esterification | Phenolic -OH | Carboxylic Acid, DCC, DMAP | Aryl Ester | nih.gov |

| Alkylation (O-alkylation) | Phenolic -OH | Dimethyl carbonate, K₂CO₃ | Aryl Methyl Ether | nih.gov |

| Halogenation | Aromatic Ring | N-Bromosuccinimide (NBS) | Bromo-substituted Guaiacol | nih.gov |

| Amide Coupling | Carboxylic acid derivative | 2-Aminobenzimidazole, EDC·HCl, HOBt | N-Benzimidazole Carboxamide | mdpi.com |

| Reduction | Ketone | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | mdpi.com |

Role as a Precursor in Complex Molecule Synthesis

The 5-ethenyl-2-methoxyphenyl moiety serves as a valuable precursor in the total synthesis of complex natural products. A notable example is its use in the synthesis of furan-containing compounds isolated from the roots of Trichogonia prancii. researchgate.net In this synthetic route, a brominated analogue, 5-(5-bromo-2-methoxyphenyl)-3-furanmethyl acetate (B1210297), is first constructed. The crucial vinyl group is then introduced in a Stille coupling reaction. researchgate.net

This key step involves reacting the bromo-aromatic compound with tri(n-butyl)vinylstannane in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield 5-(5-Ethenyl-2-methoxyphenyl)-3-furanmethyl acetate. researchgate.net This transformation highlights the strategic importance of the phenyl ring as a scaffold, where a halogen can be selectively replaced with the desired ethenyl group late in the synthetic sequence. This approach allows for the efficient construction of the carbon skeleton of the target natural product. The resulting compound can then be further modified, for example, by methanolysis of the acetate group to yield the corresponding alcohol, 5-(5-Ethenyl-2-methoxyphenyl)-3-furanmethanol. researchgate.net

Functional Group Interconversions

The chemical utility of this compound is greatly expanded by the potential for interconversion of its key functional groups. These transformations allow for the strategic manipulation of the molecule to achieve desired synthetic outcomes.

Phenolic Hydroxyl Group: The hydroxyl group can be converted into a methoxy group through methylation, for example, using dimethyl sulfate (B86663) and a base like potassium carbonate. researchgate.net It can also serve as a leaving group after conversion to a triflate, enabling cross-coupling reactions. Demethylation of the methoxy group, conversely, would yield a catechol (a 1,2-dihydroxybenzene derivative), which can be achieved using reagents like boron tribromide. mdpi.com

Ethenyl (Vinyl) Group: The vinyl group is highly versatile. As demonstrated in synthesis, it can be installed via a Stille coupling from a corresponding aryl bromide. researchgate.net This highlights the interconversion between an aryl-halogen bond and an aryl-vinyl bond. The vinyl group can undergo hydrogenation to an ethyl group, or it can be oxidized to form an epoxide, a diol, or cleaved to yield an aldehyde.

Aromatic Ring: Substituents on the aromatic ring can be readily interconverted. As mentioned, a bromine atom can be introduced via electrophilic aromatic substitution and subsequently serves as a handle for installing the vinyl group. nih.govresearchgate.net This bromo-intermediate is a pivotal point for functional group interconversion, enabling access to a wide array of derivatives through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

Advanced Analytical and Spectroscopic Characterization of 5 Ethenyl 2 Methoxyphenol

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are fundamental in separating 5-ethenyl-2-methoxyphenol from complex mixtures and confirming its molecular identity.

While specific, validated HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, methodologies developed for its isomers, such as 2-methoxy-4-vinylphenol (B128420) (4-vinylguaiacol), provide a strong basis for its separation. Reverse-phase HPLC is a suitable technique for analyzing phenolic compounds. sielc.com

A typical HPLC setup for a related isomer involves a C18 column with a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.comthegoodscentscompany.com For mass spectrometric detection, volatile buffers such as formic acid are preferred. sielc.com

Table 1: Example HPLC Conditions for Isomer Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) mdpi.com |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid mdpi.com |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) springernature.com |

| Flow Rate | 1 mL/min mdpi.com |

| Temperature | 35 °C mdpi.com |

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound. chemijournal.comresearchgate.net This technique is widely used in the analysis of food and beverage aromas, where this compound can be a key component. mdpi.comthegoodscentscompany.com

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. chemijournal.com The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which can be used for its identification. nih.gov

Table 2: GC-MS Parameters and Findings

| Parameter | Details |

|---|---|

| GC Column | Typically a polar capillary column (e.g., TG-WAX) is used for aroma compounds. mdpi.com |

| Ionization | Electron Impact (EI) at 70 eV is common. |

| Kovats Retention Index | Semi-standard non-polar: 1329; Standard polar: 2223. nih.gov |

| Mass Spectrum | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns that aid in identification. chemijournal.comnih.gov |

The coupling of separation techniques with various spectroscopic detectors, known as hyphenated techniques, provides a wealth of information for the analysis of complex mixtures. springernature.comchemijournal.com For a comprehensive analysis of this compound, techniques such as LC-NMR and LC-MS-MS can be employed. ijarnd.com

LC-NMR allows for the direct structural elucidation of compounds as they elute from the HPLC column, which is particularly useful for identifying unknown compounds in a mixture. Tandem mass spectrometry (MS-MS) provides detailed structural information by fragmenting specific ions and analyzing the resulting daughter ions. These advanced methods are invaluable in metabolomics and natural product analysis where this compound may be present. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound.

1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The 1H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the vinyl group protons, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton. stackexchange.com The chemical shifts and coupling constants of these protons provide information about their connectivity. researchgate.net

The 13C NMR spectrum complements the 1H NMR data by showing the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in the aromatic ring, the vinyl group, and the methoxy group are characteristic and aid in confirming the structure. rsc.org

Table 3: Predicted and Reported NMR Data for this compound and Related Structures

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (1H) | 6.5 - 7.5 | The exact shifts and splitting patterns depend on the substitution pattern. rsc.org |

| Vinyl Protons (1H) | 5.0 - 6.5 | Complex splitting pattern (dd, d) is expected. rsc.org |

| Methoxy Protons (1H) | ~3.8 | A sharp singlet integrating to three protons. rsc.org |

| Phenolic Proton (1H) | Variable | Broad singlet, position is concentration and solvent dependent. stackexchange.com |

| Aromatic Carbons (13C) | 110 - 160 | Chemical shifts are influenced by the oxygen substituents. rsc.org |

| Vinyl Carbons (13C) | 110 - 140 | Two distinct signals for the two vinyl carbons. rsc.org |

| Methoxy Carbon (13C) | ~56 | A characteristic signal for the methoxy carbon. rsc.org |

Two-dimensional (2D) NMR experiments are crucial for establishing the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules or when 1D spectra are crowded. nih.gov

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing which protons are adjacent to each other. ugm.ac.id Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. ugm.ac.id These experiments are instrumental in piecing together the molecular structure. Diffusion Ordered Spectroscopy (DOSY) can be used to separate signals of different molecules in a mixture based on their diffusion coefficients. nih.gov

Other Spectroscopic and Physicochemical Characterization Methods

The comprehensive analysis of this compound and its polymeric derivatives extends beyond nuclear magnetic resonance (NMR) and mass spectrometry. A suite of other analytical techniques is essential for a thorough understanding of their thermal properties, molecular weight distributions, and functional group compositions. These methods provide critical data for quality control, material performance prediction, and structural verification.

Thermal Analysis (DSC, TGA) in Polymer Research

Thermal analysis techniques are fundamental in polymer science for investigating the behavior of materials as a function of temperature. researchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used methods for characterizing polymers derived from monomers like this compound. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. hu-berlin.de This technique is highly effective for determining key thermal transitions in polymers. eag.com For a polymer synthesized from this compound, DSC analysis would reveal its glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This parameter is crucial as it defines the upper service temperature of the material in many applications. Other thermal events, such as melting (Tm) for semi-crystalline polymers, crystallization (Tc), and heat capacity (Cp), can also be quantified. researchgate.neteag.com

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring its mass change as a function of temperature or time in a controlled atmosphere. mdpi.comnetzsch.com When a polymer derived from this compound is analyzed by TGA, the resulting data indicates the onset temperature of decomposition, which is a primary indicator of its thermal stability. mdpi.com The TGA curve can reveal a multi-step degradation process, where each step corresponds to the loss of specific components or structural parts of the polymer. mdpi.comresearchgate.net The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to assess oxidative stability. nih.gov The residual mass at the end of the experiment provides information about the char yield, which can be relevant for applications requiring fire retardancy. mdpi.com

Below is a table illustrating hypothetical TGA data for poly(this compound) compared to other common polymers, demonstrating how its thermal stability might be assessed.

| Polymer | Onset Decomposition Tonset (°C) | Temperature of Max. Decomposition Rate Tmax (°C) | Char Residue at 700°C (%) |

| Poly(this compound) | ~350 | ~410 | ~35 |

| Polystyrene | ~375 | ~425 | < 1 |

| Poly(vinyl chloride) - Stage 1 (HCl loss) | ~270 | ~300 | ~40 |

| Poly(vinyl chloride) - Stage 2 (Chain scission) | ~420 | ~450 | < 15 |

Note: Data for Poly(this compound) is illustrative and based on typical values for phenolic polymers. Data for other polymers is sourced from general polymer science literature.

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. lcms.cz This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules elute later. nih.gov

For polymeric derivatives of this compound, SEC is employed to determine several critical parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

These parameters are crucial as they directly influence the physical and mechanical properties of the final polymeric material, such as its strength, viscosity, and processability. SEC analysis requires the polymer to be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. mdpi.com The elution profile is monitored by a detector, typically a refractive index (RI) detector, and the molecular weights are calculated by comparison to a calibration curve generated from polymer standards of known molecular weights (e.g., polystyrene standards). nih.govmdpi.com

The following table presents a hypothetical SEC analysis for different batches of poly(this compound), illustrating how the technique is used to assess batch-to-batch consistency.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |

| Batch A | 15,200 | 31,900 | 2.10 |

| Batch B | 14,800 | 30,500 | 2.06 |

| Batch C | 18,100 | 38,000 | 2.10 |

Note: The data presented is hypothetical and serves to illustrate the typical output of an SEC analysis for a synthetic polymer.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. sci-hub.se It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

For this compound, IR spectroscopy can be used to confirm the presence of its key functional groups. The spectrum would show characteristic absorption bands for the hydroxyl (-OH), methoxy (-OCH3), vinyl (-CH=CH2), and aromatic ring moieties. libretexts.orglibretexts.org The broad absorption band for the O-H stretch of the phenolic group is particularly distinctive. libretexts.org

Furthermore, IR spectroscopy is an excellent tool for monitoring the progress of polymerization. As the this compound monomer is converted into a polymer, the vinyl group is consumed. This can be observed in the IR spectrum by the disappearance or significant reduction of the absorption bands characteristic of the C=C double bond stretch and the =C-H vinyl hydrogens. libretexts.org This allows for a qualitative or semi-quantitative assessment of the polymerization reaction's completion.

The table below summarizes the expected key IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Absorption Range (cm-1) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (in -OCH3) | Stretch | 2850 - 3000 |

| Vinyl C=C | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch (in-ring) | 1450 - 1600 |

| Phenolic C-O | Stretch | 1200 - 1260 |

| Ether C-O-C (aryl-alkyl) | Asymmetric stretch | 1230 - 1270 |

| Vinyl =C-H | Bend (out-of-plane) | 910 - 990 |

Note: The absorption ranges are typical values for the specified functional groups. libretexts.orglibretexts.org

Computational and Theoretical Investigations of 5 Ethenyl 2 Methoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are foundational in understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

While no specific DFT studies detailing the electronic structure and reactivity of 5-Ethenyl-2-methoxyphenol were identified, research on related methoxyphenol derivatives demonstrates the utility of this approach. For instance, DFT has been employed to study the structure and reactivity of other antioxidants, providing insights into their mechanisms of action. researchgate.net Such studies on analogous compounds typically involve optimizing the molecular geometry and calculating electronic descriptors to understand their antioxidant potential. researchgate.netnih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical methods are alternative quantum mechanical approaches to calculate molecular properties. Ab initio methods are based on first principles without using experimental data for parametrization, offering high accuracy at a significant computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. These methods can be used to determine various molecular properties, including dipole moments, polarizability, and molecular orbital energies.

A thorough search did not yield any specific studies that have applied ab initio or semi-empirical methods to investigate the molecular properties of this compound.

Thermochemical Predictions and Energetic Landscapes

Computational methods can be used to predict the thermochemical properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These predictions are vital for understanding the stability of a compound and the energetics of chemical reactions it might undergo. By mapping the potential energy surface, researchers can identify stable conformers, transition states, and reaction pathways, creating a comprehensive energetic landscape.

Specific thermochemical predictions and detailed energetic landscape analyses for this compound are not available in the reviewed literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins.

Molecular Dynamics Simulations for Conformational Analysis

There are no specific published studies that have conducted molecular dynamics simulations for the conformational analysis of this compound.

Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jbcpm.com These studies are crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its protein target. The results are often scored based on binding energy, indicating the stability of the ligand-receptor complex.

While the therapeutic potential of guaiacol (B22219) derivatives has been explored through in silico studies, including molecular docking against targets like myeloperoxidase nih.gov, no specific docking studies featuring this compound as the ligand were found. Research on the related compound 4-vinylguaiacol has included docking studies to investigate its interaction with protein targets, illustrating the type of analysis that is currently lacking for this compound. acs.orgresearchgate.net

Available Computed Data

While detailed computational studies are lacking, basic molecular properties for this compound have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| XLogP3 | 2.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 29.5 Ų | |

| Heavy Atom Count | 11 | |

| Complexity | 134 |

This data is compiled from publicly available chemical databases.

Advanced Computational Analyses in Enzyme Catalysis

The enzymatic conversion of phenolic compounds is a cornerstone of lignin (B12514952) degradation and a focal point for biocatalytic applications. researchgate.net Among the enzymes capable of these transformations is vanillyl-alcohol oxidase (VAO), a flavoenzyme that acts on a wide array of para-substituted phenols. researchgate.netsci-hub.se The compound this compound, also known as 4-vinylguaiacol, serves as a substrate for VAO and related enzymes, making it a subject of interest for computational studies aimed at understanding and engineering enzyme function. These computational approaches provide atomic-level insights that are often inaccessible through experimental methods alone. dntb.gov.ua

Computational modeling is instrumental in characterizing the intricate environment of an enzyme's active site where catalysis occurs. For enzymes like vanillyl-alcohol oxidase, which boasts a high degree of substrate promiscuity, understanding the specific interactions between the enzyme and substrates such as this compound is crucial for explaining its catalytic behavior. nih.gov

Detailed structural and mechanistic studies have identified key amino acid residues within the VAO active site that govern substrate specificity. nih.gov Computational techniques, including molecular docking and molecular dynamics (MD) simulations, are employed to model the precise binding orientation of this compound within the catalytic pocket. These simulations reveal the network of hydrogen bonds and hydrophobic interactions that stabilize the substrate in a catalytically competent position.

In silico mutational analysis is a powerful computational tool used to predict the impact of specific amino acid substitutions on enzyme function. By systematically replacing residues in the active site of a model and calculating changes in binding affinity or reaction barriers, researchers can pinpoint which residues are critical for catalysis. For instance, engineering efforts on VAO have demonstrated that mutating certain active site residues can significantly alter substrate specificity and enantioselectivity. sci-hub.seresearchgate.net While direct computational studies detailing the mutational analysis specifically for this compound are not extensively published, the principles are derived from studies on structurally similar substrates. For example, in the VAO from Diplodia corticola (DcVAO), a Phe to Ala substitution in the catalytic center was shown to be responsible for remarkably high activities for certain substituted substrates. nih.gov

The table below illustrates key active site residues in a representative VAO and their computationally predicted roles in binding and catalysis of phenolic substrates, which would be analogous for this compound.

| Residue | Location/Role | Predicted Impact of Mutation on this compound Catalysis |

| Asp170 | Active Site | Influences stereospecificity of reactions. Mutation could alter the orientation of the vinyl group, affecting subsequent hydroxylation or oxidation steps. researchgate.net |

| Tyr503 | "Catalytic Lid" | Controls substrate access and positioning. Mutations can affect substrate binding and product release rates. |

| Arg504 | Substrate Binding | Forms hydrogen bonds with the phenolic hydroxyl group. Mutation could decrease binding affinity and catalytic efficiency. |

| His466 | Covalent Flavinylation | Essential for the covalent attachment of the FAD cofactor. sci-hub.se Mutations here would likely inactivate the enzyme. |

| Phe454 | Substrate Specificity | Contributes to a hydrophobic pocket. Mutation to a smaller residue (e.g., Alanine) could create space for bulkier substrates or alter the positioning of the ethenyl group. nih.gov |

Elucidating the precise step-by-step mechanism of an enzymatic reaction is a complex challenge that computational chemistry is well-suited to address. dntb.gov.ua Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for this purpose. In a QM/MM simulation, the reactive core of the system—comprising the substrate (this compound) and the essential parts of the FAD cofactor and key amino acid residues—is treated with high-accuracy quantum mechanics. The remainder of the enzyme and the surrounding solvent are modeled using more computationally efficient molecular mechanics.

This approach allows for the detailed study of bond-breaking and bond-forming events, the characterization of transient intermediates, and the calculation of activation energy barriers for each step of the catalytic cycle. For the oxidation of this compound by VAO, the reaction is believed to proceed via a mechanism analogous to that of other 4-alkylphenols.

The proposed computational model for the reaction mechanism involves several key steps:

Substrate Binding: this compound docks into the active site.

Reductive Half-Reaction: The phenolic substrate is oxidized. This typically involves a hydride transfer from the substrate to the FAD cofactor, reducing it to FADH₂. QM/MM calculations can map the potential energy surface of this step to identify the transition state and determine the energetic barrier.

Intermediate Formation: The oxidation of the substrate can lead to the formation of a reactive quinone methide intermediate.

Product Formation: The intermediate can then react with water or undergo further transformation to yield the final product. In the case of VAO, this can involve oxidation, dehydrogenation, or hydroxylation. researchgate.net

Oxidative Half-Reaction: The reduced FADH₂ cofactor is re-oxidized by molecular oxygen, producing hydrogen peroxide and regenerating the active form of the enzyme.

Computational studies can provide the free energy profile for this entire catalytic cycle, as depicted in the hypothetical reaction coordinate diagram below. This profile highlights the activation energies that determine the rate of each step.

| Reaction Step | Reactants | Transition State | Products | Calculated Activation Energy (Hypothetical) |

| 1. Hydride Transfer | Enzyme-Substrate Complex + FAD | [E-S-FAD]‡ | Quinone Methide Intermediate + FADH⁻ | 15-20 kcal/mol |

| 2. Water Addition | Quinone Methide + H₂O | [QM-H₂O]‡ | Hydroxylated Intermediate | 5-10 kcal/mol |

| 3. Product Release | Enzyme-Product Complex | [E-P]‡ | Free Enzyme + Product | Variable |

These computational analyses, by providing a detailed, dynamic, and energetic picture of the catalytic process, are invaluable for both fundamental understanding and the rational design of enzymes for specific biocatalytic applications. dntb.gov.ua

Emerging Research Directions and Future Perspectives for 5 Ethenyl 2 Methoxyphenol

Development of Novel Advanced Materials from 5-Ethenyl-2-methoxyphenol

The molecular structure of this compound makes it an attractive building block, or monomer, for the synthesis of advanced polymers and materials. The presence of the vinyl (ethenyl) group allows it to undergo polymerization reactions, creating long polymer chains with specialized properties. The phenolic and methoxy (B1213986) groups on the benzene (B151609) ring can be further modified to fine-tune the characteristics of the resulting materials.

Research in this area is exploring the creation of novel polymers with potential applications in coatings, adhesives, and specialty resins. The phenolic hydroxyl group offers a site for chemical reactions like esterification. For instance, reacting this compound with an acyl halide such as acetyl chloride can produce 2-ethenyl-5-methoxyphenyl acetate (B1210297). This modification creates a new monomer derivative that can be used to develop polymers with different physical and chemical properties compared to those derived from the original compound. The inherent antioxidant properties associated with the phenolic structure could also be imparted to the resulting polymers, opening avenues for materials with enhanced stability and longevity.

Advanced Biocatalytic Systems for Sustainable Production Initiatives

In line with the principles of green chemistry, significant research efforts are being directed towards developing sustainable methods for producing this compound. Traditional chemical syntheses often require harsh conditions and may generate hazardous waste. Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, presents a more environmentally benign alternative.

A primary biocatalytic route for synthesizing vinylphenols involves the enzymatic decarboxylation of hydroxycinnamic acids. The biosynthesis of this compound would likely follow a similar pathway, starting from a corresponding methoxylated cinnamic acid derivative. This reaction is catalyzed by enzymes known as phenolic acid decarboxylases (PADs). The use of whole-cell biocatalysts that express PAD enzymes is a particularly promising strategy, as it allows for the conversion to be carried out in mild, aqueous conditions, often using renewable feedstocks derived from plants.

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Precursors | Often petroleum-based | Renewable (e.g., hydroxycinnamic acids from plants) |

| Reaction Conditions | High temperature and pressure | Mild (ambient temperature and pressure) |

| Solvents | Organic solvents | Primarily water |

| Catalyst | Metal catalysts or chemical reagents | Enzymes (e.g., PADs) or whole cells |

| Selectivity | Can produce by-products | High specificity, fewer by-products |

| Environmental Impact | Higher energy consumption, potential for hazardous waste | Lower energy consumption, more environmentally benign |

This interactive table compares conventional and biocatalytic synthesis methods for phenolic compounds.

Elucidating Mechanistic Insights into Complex Chemical and Biochemical Transformations

Understanding the precise mechanisms by which this compound participates in chemical and biochemical reactions is crucial for unlocking its full potential. Research is focused on the reactivity of its distinct functional groups. The phenolic hydroxyl group, for example, makes the compound acidic and allows it to undergo reactions such as Williamson ether synthesis to form ethers or esterification to form esters.

In biological systems, enzymes can transform the molecule. For instance, cytochrome P450 enzymes are known to demethylate related methoxyphenols, a reaction that could alter the compound's biological activity. In environmental science, methoxyphenols are recognized as important components of emissions from wood burning. In the atmosphere, they can react with nitrate (B79036) radicals (NO3), contributing to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. Elucidating the mechanisms of these atmospheric reactions is an active area of investigation.

Integration of Computational and Experimental Approaches in Chemical Research

Computational chemistry and in silico modeling are becoming indispensable tools in the study of this compound. While direct experimental data can be resource-intensive to obtain, computational methods can predict a wide range of molecular properties and behaviors, guiding laboratory research. Techniques such as molecular dynamics (MD) simulations hold significant promise for exploring how this compound interacts with biological targets at an atomic level.

Computational approaches have been used to predict various physicochemical properties of this compound, as shown in the table below. Furthermore, in silico studies have been instrumental in identifying its potential biological activities. For example, molecular docking simulations were used to postulate that a structurally similar isomer, 2-methoxy-4-vinylphenol (B128420), could inhibit bacterial communication systems known as quorum sensing by binding to specific protein receptors. This integration of computational predictions with experimental validation accelerates the discovery process for new applications.

| Computed Property | Value | Source |

| Molecular Formula | C9H10O2 | PubChem |

| Molecular Weight | 150.17 g/mol | PubChem |

| XLogP3 (Lipophilicity) | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | Guidechem |

| Hydrogen Bond Acceptor Count | 2 | Guidechem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| Complexity | 134 | Guidechem |

| Predicted CCS for [M+H]+ | 128.1 Ų | PubChemLite |

This interactive table displays key computed properties of this compound.

Environmental Impact and Sustainability Assessments of this compound Production Methods

Assessing the environmental footprint of chemical production is a critical aspect of modern chemical research. For this compound, this involves comparing the sustainability of different manufacturing routes. As discussed, traditional synthetic organic chemistry methods often rely on non-renewable, petroleum-derived starting materials and can involve energy-intensive processes that generate significant waste streams.

In contrast, the biocatalytic production methods being developed represent a major step toward sustainability. By utilizing renewable feedstocks such as ferulic acid, which can be sourced from agricultural side-streams, the dependence on fossil fuels is reduced. These enzyme-driven processes operate under mild conditions, drastically lowering energy consumption. Furthermore, because enzymatic reactions are highly specific, they generate fewer by-products, leading to higher purity and less waste. A comprehensive life cycle assessment of these emerging biocatalytic routes is a key future research direction to quantitatively demonstrate their reduced environmental impact compared to conventional methods.

Q & A

Q. What are the recommended synthetic routes for 5-Ethenyl-2-methoxyphenol, and how can reaction conditions be optimized?

Synthesis of this compound typically involves cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the ethenyl group onto a methoxyphenol scaffold. Optimization includes:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ for regioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (80–120°C) to minimize side reactions.

- Substrate ratios : Maintaining a 1:1.2 molar ratio of aryl halide to alkene precursor to maximize yield .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Validate intermediates using NMR and HPLC-MS .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethenyl proton signals at δ 5.2–6.8 ppm) and methoxy groups (δ 3.8–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- X-ray Crystallography : Resolve stereochemistry and bond angles for structural validation (e.g., C-C bond lengths in the ethenyl group: 1.33–1.35 Å) .

- HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (H319: severe eye irritation risk) .

- Ventilation : Use fume hoods to avoid inhalation exposure (P264: wash hands post-handling).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P305+P351+P338: eye rinse protocol) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electron Density Distribution : Identify reactive sites via Fukui indices (e.g., ethenyl group as electrophilic center).

- HOMO-LUMO Gaps : Predict redox behavior (ΔE ~3–5 eV for phenolic derivatives) and correlate with antioxidant activity .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous environments. Validate with experimental UV-Vis spectra .

Q. What strategies can resolve contradictions in pharmacological data for derivatives of this compound?

- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to differentiate efficacy (EC₅₀) vs. toxicity (LD₅₀) in cell-based assays .

- Metabolite Profiling : LC-MS/MS to identify active vs. inactive metabolites (e.g., O-demethylation products).

- Target Validation : CRISPR/Cas9 knockouts or siRNA silencing to confirm receptor binding specificity .

Q. What in silico methods are effective for assessing the pharmacokinetic profile of this compound derivatives?

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate:

- Molecular Dynamics (MD) Simulations : Simulate binding stability to target proteins (e.g., RMSD <2 Å over 100 ns trajectories) .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reported antioxidant activities of this compound analogs?

- Standardized Assays : Compare DPPH/ABTS radical scavenging under identical conditions (pH 7.4, 25°C).

- Control Normalization : Express activity as Trolox equivalents to minimize inter-lab variability.

- Structural Correlates : QSAR models to link substituent effects (e.g., para-methoxy groups enhance radical stabilization) .

Q. What experimental designs are robust for studying the photostability of this compound in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.